4-Ethenyl-2-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-4-5-10(7-11)8(2)6-9/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASMMGZSYVCUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624094 | |
| Record name | 4-Ethenyl-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439151-47-0 | |
| Record name | 4-Ethenyl-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-vinyl-2-methylbenzaldehyde in Organic Solvents
Introduction: Understanding the Significance of Solubility in Research and Development
4-vinyl-2-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential in organic synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. Its unique structure, featuring a reactive aldehyde, a polymerizable vinyl group, and a substituted benzene ring, makes it a versatile building block. However, to effectively utilize this compound in any application, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-vinyl-2-methylbenzaldehyde in organic solvents, tailored for researchers, scientists, and professionals in drug development.
Theoretical Framework: The Principles Governing Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (4-vinyl-2-methylbenzaldehyde) and the solvent. The solubility of this compound is primarily influenced by a combination of factors inherent to its molecular structure:
-
Polarity: The presence of the polar carbonyl group (C=O) in the aldehyde function introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While aldehydes cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.[1]
-
Van der Waals Forces: The aromatic ring and the vinyl group contribute to the nonpolar character of the molecule, promoting solubility in nonpolar solvents through London dispersion forces.
-
Molecular Size and Shape: As the size of the hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[2][3]
The interplay of these factors determines the extent to which 4-vinyl-2-methylbenzaldehyde will dissolve in a given organic solvent. A solvent that can effectively overcome the solute-solute intermolecular forces and form stable solute-solvent interactions will be a good solvent for this compound.
Solubility Profile of 4-vinyl-2-methylbenzaldehyde and its Analogs
Direct quantitative solubility data for 4-vinyl-2-methylbenzaldehyde in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility of aldehydes and data from structurally similar compounds, a reliable qualitative and predictive assessment can be made.[2][4]
Aldehydes are generally soluble in common organic solvents.[2] For instance, 4-methylbenzaldehyde, a closely related compound, is known to be soluble in alcohol and ether.[5] Similarly, 2-methylbenzaldehyde is soluble in ethanol and ether.[6] Benzaldehyde itself is highly soluble in organic solvents such as diethyl ether, ethyl acetate, and chloroform.[7] One source provides a water solubility value for the related compound 4-vinylbenzaldehyde as 0.69 g/L at 25°C, which is considered very slightly soluble.[8]
Based on these analogs and the principles of solubility, the following table provides a predicted solubility profile for 4-vinyl-2-methylbenzaldehyde.
| Solvent Class | Representative Solvents | Predicted Solubility of 4-vinyl-2-methylbenzaldehyde | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The alcohol's hydroxyl group can hydrogen bond with the carbonyl oxygen of the aldehyde, and the alkyl chains can interact via van der Waals forces. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | High to Moderate | The polarity of these solvents allows for strong dipole-dipole interactions with the aldehyde group. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | High to Moderate | The aromatic ring and vinyl group of the solute interact favorably with these nonpolar solvents through London dispersion forces. |
| Aqueous | Water | Low | The nonpolar aromatic ring and vinyl group constitute a significant portion of the molecule, limiting its ability to form favorable interactions with the highly polar water molecules.[1][3] |
Experimental Determination of Solubility: Methodologies and Protocols
For precise and quantitative solubility data, experimental determination is essential. The following are two robust and commonly employed methods in research and industrial settings.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent.[9][10] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-vinyl-2-methylbenzaldehyde to a known volume of the desired organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.[9]
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
-
Quantification:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.
-
Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.
-
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of solution) - (Mass of dissolved solute)
-
Solubility = (Mass of dissolved solute / Mass of solvent) x 100 (expressed as g/100 g of solvent)
-
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometry Method
For compounds that possess a chromophore, such as the aromatic ring and conjugated system in 4-vinyl-2-methylbenzaldehyde, UV-Vis spectrophotometry offers a sensitive and high-throughput method for solubility determination.[11][12]
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 4-vinyl-2-methylbenzaldehyde of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution and separate the undissolved solid.
-
-
Sample Analysis:
-
Dilute an accurately measured volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of 4-vinyl-2-methylbenzaldehyde:
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid. For critical applications, it is advisable to determine solubility at the specific temperature of the intended process.
-
Purity of Solute and Solvent: Impurities in either the 4-vinyl-2-methylbenzaldehyde or the solvent can alter the solubility. The presence of a highly soluble impurity might artificially inflate the measured solubility, while an insoluble impurity could have the opposite effect.
-
Polymorphism: If 4-vinyl-2-methylbenzaldehyde can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. It is crucial to characterize the solid form being used for solubility studies.
Caption: Key Factors Affecting Solubility.
Conclusion and Future Perspectives
While a comprehensive, publicly available quantitative solubility dataset for 4-vinyl-2-methylbenzaldehyde is currently limited, a strong predictive understanding can be derived from the principles of chemical interactions and data from analogous structures. This guide provides a robust framework for both estimating solubility and for the experimental determination of precise solubility values using established gravimetric and spectroscopic methods. For researchers and developers working with this versatile molecule, generating accurate in-house solubility data across a range of relevant organic solvents is a critical step towards successful process development, optimization, and formulation.
References
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PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]
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JETIR. (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 10(6). Retrieved from [Link]
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JETIR. (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 10(6). Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
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Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]
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Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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The Duality of Reactivity: An In-depth Technical Guide to the Aldehyde Group in Vinyl-Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl-substituted benzenes bearing an aldehyde functionality, such as the naturally occurring cinnamaldehyde, represent a fascinating class of molecules characterized by a nuanced and versatile reactivity profile. The electronic interplay between the aromatic ring, the vinyl bridge, and the carbonyl group creates a system with multiple reactive centers, enabling a diverse array of chemical transformations. This guide provides a comprehensive exploration of the factors governing the reactivity of the aldehyde group in these compounds, delving into the underlying electronic and steric effects. We will examine key reaction classes, including nucleophilic additions, oxidations, and reductions, with a focus on mechanistic principles and synthetic applications. Furthermore, this document will present detailed experimental protocols for representative transformations, offering field-proven insights for researchers in organic synthesis and drug development.
Introduction: A Tale of Two Functional Groups
Vinyl-substituted benzenes equipped with an aldehyde group are prevalent motifs in natural products, fine chemicals, and pharmaceutical intermediates.[1] Cinnamaldehyde, the primary constituent of cinnamon oil, is a quintessential example, valued for its flavor, fragrance, and biological activities.[2] The chemical "exuberance" of such molecules stems from the conjugated system formed by the benzene ring, the carbon-carbon double bond, and the carbonyl group.[1] This extended π-system dictates the molecule's electronic landscape and, consequently, its chemical behavior.
The core of this guide focuses on the reactivity of the aldehyde group, a functionality renowned for its susceptibility to nucleophilic attack.[3][4] However, the presence of the vinyl substituent introduces a layer of complexity, modulating the electrophilicity of the carbonyl carbon and presenting an alternative site for reaction. Understanding this duality is paramount for designing selective and efficient synthetic strategies.
Electronic and Steric Landscape: The "Why" Behind the Reactivity
The reactivity of the aldehyde in vinyl-substituted benzenes is a direct consequence of the electronic and steric environment established by the entire molecular framework.
Electronic Effects: A Push-and-Pull Dynamic
The vinyl group, when attached to a benzene ring, acts as an activating group towards electrophilic aromatic substitution through resonance.[5] This electron-donating nature, however, has a more nuanced effect on the reactivity of a para- or ortho-substituted aldehyde. The extended conjugation allows for delocalization of electron density from the benzene ring, through the vinyl group, and towards the electron-withdrawing carbonyl group.
This resonance effect reduces the polarity of the carbonyl group, making the carbonyl carbon less electrophilic compared to its counterpart in a simple aliphatic aldehyde like propanal.[3] This deactivation towards nucleophilic addition is a critical consideration in reaction design.
Caption: Resonance structures illustrating electron delocalization in p-vinylbenzaldehyde.
Conversely, the vinyl group itself can become an electrophilic center, particularly in the context of conjugate or Michael additions. Nucleophiles can attack the β-carbon of the vinyl group, leading to a 1,4-addition product. The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the vinyl group) is a recurring theme in the chemistry of these compounds.
Steric Considerations
While electronic effects are often dominant, steric hindrance can also play a role. The planarity of the conjugated system means that the approach of a nucleophile to the carbonyl carbon is generally unhindered. However, bulky substituents on the benzene ring or at the α- or β-positions of the vinyl group can influence the regioselectivity of nucleophilic attack.
Key Reaction Classes of the Aldehyde Group
The aldehyde functionality in vinyl-substituted benzenes participates in a wide spectrum of chemical reactions. The following sections will explore the most synthetically relevant transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes.[6] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol.[4]
Caption: General workflow for nucleophilic addition to an aldehyde.
3.1.1. Grignard and Organolithium Reagents: These strong carbon nucleophiles readily add to the carbonyl group, providing a powerful method for carbon-carbon bond formation. The reaction is typically highly regioselective for 1,2-addition.
3.1.2. Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol.
3.1.3. Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide (Wittig reagent) is a cornerstone of alkene synthesis, allowing for the extension of the carbon chain with a double bond.
3.1.4. Michael Addition (Conjugate Addition): As mentioned earlier, soft nucleophiles, such as enolates and Gilman reagents, often favor 1,4-addition to the α,β-unsaturated system.[7][8] The reaction proceeds via a nucleophilic attack on the β-carbon of the vinyl group.[7]
Oxidation Reactions
The aldehyde group is readily oxidized to a carboxylic acid. Cinnamaldehyde, for instance, is known for its high oxidation reactivity, even in the presence of air.[9][10] This susceptibility to oxidation can be both a useful synthetic tool and a challenge in terms of compound stability.[2][10]
Common Oxidizing Agents:
-
Potassium permanganate (KMnO₄)
-
Chromic acid (H₂CrO₄)
-
Silver(I) oxide (Ag₂O) - Tollens' reagent
The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions, such as cleavage of the carbon-carbon double bond. For example, the selective oxidation of cinnamaldehyde to benzaldehyde has been achieved using hydrogen peroxide with a β-cyclodextrin polymer catalyst.[9][10]
Reductive Amination
This powerful transformation converts the aldehyde into an amine in a one-pot reaction. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Synthetic Applications and Strategic Considerations
The versatile reactivity of vinyl-substituted benzaldehydes makes them valuable building blocks in organic synthesis.[11]
Multicomponent Reactions
The presence of multiple reactive sites allows these compounds to participate in elegant multicomponent reactions, where three or more reactants combine in a single operation to form a complex product.
Polymerization
The vinyl group can undergo polymerization, leading to the formation of polymers with pendant aldehyde functionalities.[12] These polymers have potential applications in materials science, for example, as cross-linking agents or as scaffolds for further chemical modification. Benzaldehyde has also been used in the synthesis of polyethylene.[13]
Tandem Reactions
The dual reactivity of the aldehyde and vinyl groups can be harnessed in tandem or cascade reactions, where a single reagent or catalyst promotes a sequence of transformations. For instance, a metal-catalyzed reaction could initiate a cyclization involving both the aldehyde and the vinyl group.[14]
Experimental Protocols
To provide practical, field-proven insights, this section details a representative experimental protocol.
Protocol: Reduction of 4-Vinylbenzaldehyde to (4-Vinylphenyl)methanol
This protocol describes the selective reduction of the aldehyde group in the presence of a vinyl group using sodium borohydride.
Materials:
-
4-Vinylbenzaldehyde (1.0 g, 7.57 mmol)[15]
-
Methanol (20 mL)
-
Sodium borohydride (0.29 g, 7.57 mmol)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
5% Hydrochloric acid
Procedure:
-
Dissolution: Dissolve 4-vinylbenzaldehyde in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions over 15 minutes. Causality: The slow addition controls the exothermic reaction and prevents the accumulation of excess reducing agent, which could lead to side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates a complete reaction.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 5% hydrochloric acid until the effervescence ceases. Causality: The acid neutralizes the excess sodium borohydride and the resulting borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and add 30 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The protocol should yield (4-vinylphenyl)methanol as a colorless oil.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | **Density (g/cm³) ** |
| 4-Vinylbenzaldehyde | 132.16 | 92-93 (at 14 Torr) | 1.036 |
| (4-Vinylphenyl)methanol | 134.18 | ~110-112 (at 10 Torr) | ~1.04 |
Conclusion: A Versatile Synthetic Platform
The aldehyde group in vinyl-substituted benzenes exhibits a rich and tunable reactivity that is governed by the delicate interplay of electronic and steric factors. A thorough understanding of these principles is essential for harnessing the synthetic potential of this important class of molecules. From straightforward nucleophilic additions and oxidations to more complex tandem and polymerization reactions, these compounds offer a versatile platform for the construction of diverse molecular architectures. The insights and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these valuable building blocks in their synthetic endeavors.
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Technical Whitepaper: Stability Profile and Handling Protocols for 4-Ethenyl-2-methylbenzaldehyde
Executive Summary
4-Ethenyl-2-methylbenzaldehyde (also referred to as 4-vinyl-2-methylbenzaldehyde) represents a class of "dual-threat" reactive intermediates.[1] Possessing both a styrenic vinyl group and a benzaldehyde moiety, this molecule is thermodynamically predisposed to two distinct degradation pathways at room temperature: radical polymerization and auto-oxidation .[1][2]
While the 2-methyl substituent provides minor steric protection to the aldehyde, it offers negligible stabilization to the 4-ethenyl group. Consequently, This compound is not stable at room temperature (20–25°C) for prolonged periods. Uncontrolled storage will result in the formation of insoluble polymeric gums or crystalline acid precipitates.[1][2] This guide outlines the mechanistic risks and defines a self-validating storage protocol to ensure compound integrity.
Chemical Structure & Reactivity Analysis
To understand the stability profile, we must decouple the molecule into its reactive pharmacophores.[1][2]
The Vinyl Moiety (Styrenic Instability)
The 4-ethenyl group is conjugated with the benzene ring.[1] Like styrene, it is susceptible to auto-polymerization .[1][2] This process is exothermic and can be initiated by:
-
Thermal Energy: Room temperature provides sufficient kinetic energy to initiate slow radical formation.[1][2]
-
UV Light: Photo-excitation generates radicals, accelerating chain propagation.[1]
-
Peroxides: Trace oxidation products can act as radical initiators.[1][2]
The Aldehyde Moiety (Oxidative Instability)
The aldehyde group at position 1 is prone to auto-oxidation upon exposure to atmospheric oxygen.[1][2] This proceeds via a radical chain mechanism, converting the liquid aldehyde into a solid carboxylic acid (4-ethenyl-2-methylbenzoic acid).[1]
The Conflict of Preservation
A critical handling paradox exists for this molecule:
-
Inhibitor Requirement: Common polymerization inhibitors like 4-tert-butylcatechol (TBC) require dissolved oxygen to function effectively.[1][2]
-
Oxidation Requirement: The aldehyde group degrades in the presence of oxygen.[1][2]
Resolution: The protocol below prioritizes temperature control and inert atmosphere over oxygen-dependent inhibition, as aldehyde oxidation is the more immediate contaminant risk, while polymerization is effectively halted by cryogenic storage.
Degradation Pathways[1][2]
The following diagram illustrates the competing degradation mechanisms that occur if the compound is mishandled at room temperature.
Figure 1: Dual degradation pathways.[1][2] The aldehyde oxidizes to acid (red path), while the vinyl group polymerizes (yellow path).[2]
Stability Data & Risk Assessment
The table below summarizes the expected physical behavior under varying conditions.
| Condition | Timeframe | Visual Outcome | Chemical Result | Risk Level |
| 25°C, Air, Light | < 24 Hours | Yellowing, slight turbidity | Peroxide formation, onset of oxidation | Critical |
| 25°C, Dark, Inert | 1-5 Days | Viscosity increase | Slow thermal polymerization (Oligomerization) | High |
| 4°C, Air | 1-2 Weeks | White crystal formation | Conversion to Benzoic Acid derivative | Moderate |
| -20°C, Nitrogen | > 6 Months | No Change | Stable Monomer | Safe |
Experimental Protocols (Self-Validating Systems)
To ensure the integrity of this compound, you must implement a "Test-Then-Use" workflow.[1] Do not assume purity based on label claims if the bottle has been opened.[1][2]
Protocol A: Visual & Solubility Check (Rapid Pass/Fail)
Before every use, perform this 2-minute check.
-
Visual Inspection: The compound should be a clear, colorless to pale yellow liquid (or low-melting solid).[1][2]
-
Solubility Test: Dissolve 50 mg in 1 mL of Methanol.
Protocol B: Quantitative Purity Assessment (H-NMR)
Use this for critical synthesis steps.
-
Key Signals to Monitor:
Protocol C: Purification (Rescue)
If the compound has partially degraded (yellowed or contains solids), it can often be rescued via Vacuum Distillation .[1][2]
-
Warning: Do not distill to dryness.[1][2] Concentrated peroxides in the pot can explode.[1][2]
-
Add Inhibitor: Add 500 ppm Hydroquinone to the distillation pot before heating to prevent polymerization during the phase change.[1]
Storage & Handling Standard Operating Procedure (SOP)
This decision tree defines the mandatory storage logic for this compound.
Figure 2: Storage decision matrix based on usage timeline.
Recommended Storage Conditions
-
Temperature: -20°C (Freezer) is mandatory for long-term stability.[1][2]
-
Atmosphere: Argon or Nitrogen backfill is required to prevent oxidation.[1][2][3]
-
Container: Amber glass vials with Teflon-lined caps.
-
Stabilizer: Commercial preparations may contain 0.1% Hydroquinone or TBC.[1][2] If synthesizing de novo, addition of 100-500 ppm BHT (Butylated hydroxytoluene) is recommended for storage.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10722, 2-Methylbenzaldehyde.[1][2] (Data on benzaldehyde oxidation and handling). Retrieved from [1][2]
-
Sigma-Aldrich (2025). Safety Data Sheet: o-Tolualdehyde (2-Methylbenzaldehyde).[1][2] (Standard handling for methyl-benzaldehydes).[1][2][4] Retrieved from [1]
-
ChemicalBook (2025). 4-Methylbenzaldehyde Properties and Stability.[1][2] (Comparative data for p-substituted benzaldehydes). Retrieved from [1]
-
BenchChem (2025). Preventing Oxidation of Benzaldehyde Derivatives During Synthesis.[1][3] (Protocols for inert storage and inhibitor use).[1][2][3] Retrieved from [1]
-
ResearchGate (2013). Alpha-Substituent Effect on o-Vinylbenzaldehyde Cyclopolymerization.[1][2] (Mechanistic insight into vinyl-benzaldehyde polymerization risks). Retrieved from [1]
Sources
Methodological & Application
Protocol for the Formation of Schiff Bases with 4-Ethenyl-2-Methylbenzaldehyde: A Guide for Researchers in Drug Development
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases from 4-ethenyl-2-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The presence of a polymerizable ethenyl (vinyl) group and a sterically influential methyl group on the benzaldehyde ring necessitates specific strategic considerations, which are thoroughly addressed herein.
Introduction: The Strategic Importance of this compound in Schiff Base Synthesis
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science due to the diverse biological activities and coordination capabilities of the resulting Schiff base ligands.[1][3] The azomethine group (-C=N-) is a key pharmacophore that can be tailored to interact with various biological targets.[4]
The choice of this compound as a precursor is strategic for several reasons:
-
Polymerizable Functionality: The ethenyl group offers a reactive handle for subsequent polymerization or surface functionalization, enabling the development of novel drug delivery systems, hydrogels, and smart materials.[5][6][7]
-
Modulated Reactivity: The ortho-methyl group introduces steric hindrance around the aldehyde, potentially influencing the kinetics and thermodynamics of the Schiff base formation.[3][8] Concurrently, the electronic properties of both the methyl and ethenyl groups can affect the electrophilicity of the carbonyl carbon.
-
Structural Versatility: The resulting Schiff base can be further modified at the imine nitrogen with a wide array of primary amines, allowing for the generation of a diverse library of compounds for screening and optimization in drug discovery pipelines.
This guide will provide a robust protocol for the synthesis of Schiff bases from this unique aldehyde, with a focus on mitigating potential side reactions and ensuring high purity of the final product.
Mechanistic Insights: The Acid-Catalyzed Formation of a Schiff Base
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.[2]
Stage 1: Nucleophilic Addition
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Stage 2: Dehydration
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base product.
To drive the reaction towards the product, it is essential to remove the water formed during the reaction, thereby shifting the equilibrium to the right, in accordance with Le Châtelier's principle.[9]
Experimental Protocols
This section outlines two distinct protocols for the synthesis of Schiff bases from this compound, catering to different scales and sensitivities of the reactants.
Protocol 1: Acid-Catalyzed Condensation under Reflux with Azeotropic Water Removal
This is a classic and robust method suitable for gram-scale synthesis. The use of a Dean-Stark apparatus is crucial for the efficient removal of water.[10]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | >95% purity |
| Primary Amine | Equimolar to the aldehyde |
| Toluene | Anhydrous |
| Glacial Acetic Acid | Catalyst |
| Round-bottom flask | Appropriate size |
| Dean-Stark apparatus | |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Rotary evaporator | |
| Standard glassware for work-up |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser. Ensure all glassware is dry.
-
Charge Reactants: To the round-bottom flask, add this compound (1.0 eq), the desired primary amine (1.0 eq), and anhydrous toluene (sufficient to fill the Dean-Stark trap and immerse the reactants).
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[11]
-
Reflux and Water Removal: Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.
-
Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting materials.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[12] Due to the polymerizable nature of the vinyl group, it is advisable to perform purification at or below room temperature if possible and to use solvents that have been degassed.
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene forms an azeotrope with water, facilitating its removal. Its high boiling point allows for a reasonable reaction rate.
-
Glacial Acetic Acid as Catalyst: A mild acid catalyst is sufficient to promote the reaction without causing significant polymerization of the vinyl group.
-
Dean-Stark Apparatus: This is the most effective way to physically remove water from the reaction mixture, driving the equilibrium towards the product.[10]
Protocol 2: Room Temperature Synthesis with a Dehydrating Agent
This method is suitable for smaller-scale reactions or when using thermally sensitive amines. It avoids heating, which can reduce the risk of polymerization of the ethenyl group.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | >95% purity |
| Primary Amine | Equimolar to the aldehyde |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Dehydrating agent |
| Round-bottom flask or vial | |
| Magnetic stirrer and stir bar | |
| Standard glassware for filtration and work-up |
Step-by-Step Procedure:
-
Dissolve Reactants: In a round-bottom flask or vial, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Add Dehydrating Agent: Add an excess of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate (typically 2-3 times the weight of the reactants), to the solution.
-
Stir at Room Temperature: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the dehydrating agent and wash it with a small amount of the anhydrous solvent.
-
Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified as described in Protocol 1.
Causality Behind Experimental choices:
-
Anhydrous Solvent and Dehydrating Agent: These are used to sequester the water produced during the reaction, driving the equilibrium towards the imine.[9]
-
Room Temperature Reaction: This minimizes the risk of thermal polymerization of the vinyl group.
Characterization of the Schiff Base Product
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the aldehyde proton signal (~9.5-10.5 ppm).- Appearance of a new imine proton signal (-CH=N-) typically in the range of 8.0-9.0 ppm.[12]- Signals corresponding to the vinyl protons (~5.0-7.0 ppm) and the methyl protons (~2.3-2.5 ppm) should be present.- Aromatic proton signals will be shifted compared to the starting aldehyde. |
| ¹³C NMR | - Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm).- Appearance of a new imine carbon signal (-C=N-) in the range of 160-170 ppm. |
| FT-IR | - Disappearance of the C=O stretching band of the aldehyde (~1690-1710 cm⁻¹).- Appearance of a C=N stretching band in the region of 1600-1650 cm⁻¹.[4][13]- Persistence of the C=C stretching of the vinyl group (~1630 cm⁻¹). |
| Mass Spec. | - The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed. |
Physical Properties
-
Appearance: Schiff bases are often crystalline solids with a characteristic color (e.g., yellow, orange).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Applications in Drug Development and Materials Science
Schiff bases derived from this compound are versatile building blocks with significant potential in several areas:
-
Polymeric Drug Delivery Systems: The vinyl group allows for the incorporation of the Schiff base into polymer backbones or as pendant groups. These polymers can be designed to be pH-sensitive, where the imine bond hydrolyzes in the acidic environment of tumor tissues or endosomes, leading to targeted drug release.[6][14]
-
Bioactive Materials: The Schiff base can be polymerized to form materials with inherent biological activity, such as antimicrobial or anticancer properties.[15]
-
Coordination Chemistry and Catalysis: The imine nitrogen can coordinate with metal ions to form stable complexes.[1] These complexes can have applications as catalysts or as metallodrugs.[16]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. Increasing the reaction time or the amount of catalyst may also improve the yield. For Protocol 1, ensure efficient azeotropic removal of water.
-
Incomplete Reaction: If the reaction does not go to completion, consider using a more reactive amine or a stronger acid catalyst. However, be cautious as this may increase the risk of side reactions.
-
Polymerization: If polymerization of the vinyl group is observed (e.g., formation of an insoluble solid), consider using a lower reaction temperature, shorter reaction time, or adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Purification should also be performed under mild conditions.
-
Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially in the presence of acid and water. Ensure the purified product is stored in a dry environment.[2]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Toluene and dichloromethane are flammable and toxic; handle them accordingly.
-
Glacial acetic acid is corrosive.
Visualizing the Process
Reaction Mechanism
Caption: Acid-catalyzed Schiff base formation mechanism.
Experimental Workflow (Protocol 1)
Caption: Experimental workflow for Schiff base synthesis.
References
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. [Link]
- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [No valid URL found]
- Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. [No valid URL found]
-
Schiff Base Complexes for Catalytic Application. OUCI. [Link]
-
Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. SciRP.org. [Link]
-
Schiff base formation for benzaldehyde. | Download Scientific Diagram. ResearchGate. [Link]
-
Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC. [Link]
-
Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. MDPI. [Link]
-
Synthesis and Polymerization of New Imine Monomers: Azaethylenes, Azabutadienes, and Azaallenes. DTIC. [Link]
-
12.2% 177,000 195M TOP 1% 154 6,600. SciSpace. [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. ResearchGate. [Link]
-
(PDF) Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. ResearchGate. [Link]s_as_Potential_Drug_Delivery_Vehicles_in_the_Biomedical_Field_Design_and_Characterization)
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [No valid URL found]
-
(PDF) Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]
-
Schiff Base polymers: synthesis and characterization. ResearchGate. [Link]
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
-
Mechanically Robust and Reprocessable Imine Exchange Networks from Modular Polyester Pre-Polymers. The Royal Society of Chemistry. [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]
- Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innov
-
Schiff base. Wikipedia. [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]
-
Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
What are the conditions used for schiff base reaction?. ResearchGate. [Link]
-
Reduction of an imine to a secondary amine. YouTube. [Link]
Sources
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
- 16. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]
Application Note: High-Efficiency Synthesis of Vinylbenzaldehyde Derivatives via Heck Coupling
Abstract & Strategic Value
Vinylbenzaldehydes are pivotal bifunctional intermediates in the synthesis of functionalized stilbenes, conductive polymers, and pharmaceutical pharmacophores. Their dual reactivity—possessing both an oxidizable/reducible aldehyde and a polymerizable vinyl group—makes them valuable but synthetically challenging. This Application Note details the optimized Heck coupling protocols for synthesizing vinylbenzaldehyde derivatives from 4-bromobenzaldehyde and functionalized olefins (e.g., styrene,
Mechanistic Principles & Substrate Analysis
The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For 4-bromobenzaldehyde, the reaction kinetics are influenced by the electron-withdrawing formyl group (-CHO) at the para position.
Catalytic Cycle Dynamics
-
Oxidative Addition: The electron-poor nature of 4-bromobenzaldehyde facilitates the oxidative addition of Pd(0) into the C-Br bond, forming a stable Ar-Pd(II)-Br species. This step is generally faster than for electron-rich aryl halides (e.g., 4-bromoanisole).
-
Migratory Insertion: The olefin (e.g., styrene or acrylate) coordinates to the Pd center. The aryl group migrates to the alkene carbon, determining regioselectivity (typically trans-selective).
- -Hydride Elimination: The product is released, generating a Pd(II)-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) species from the Pd(II)-hydride.
Critical Pathway Visualization
The following diagram illustrates the catalytic cycle specific to this transformation, highlighting the critical "Decision Point" where catalyst deactivation (Pd Black formation) often competes with the catalytic turnover.
Caption: Figure 1. Catalytic cycle for Heck coupling of 4-bromobenzaldehyde.[3][4] Note the critical role of ligand/stabilizer in preventing Pd Black formation.
Optimization Strategy
Successful coupling requires balancing reactivity with catalyst stability.
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)₂ | Stable, cost-effective precursor that reduces to Pd(0) in situ. |
| Ligand | PPh₃ (Standard) or TBAB (Ligand-free) | PPh₃ provides steric bulk for stability. TBAB (Jeffery conditions) acts as a phase-transfer catalyst and stabilizes Pd nanoparticles [1]. |
| Base | K₂CO₃ or Et₃N | K₂CO₃ is preferred for ligand-free conditions to minimize aldol condensation side reactions. Et₃N is standard for homogeneous systems. |
| Solvent | DMF or DMAc | High boiling point polar aprotic solvents dissolve all reactants and stabilize polar intermediates. |
| Temperature | 80°C – 120°C | Sufficient energy for oxidative addition; <140°C prevents aldehyde thermal decomposition. |
Experimental Protocols
Protocol A: Phosphine-Ligand Method (High Purity)
Recommended for initial screening and synthesis of complex derivatives where selectivity is paramount.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv, 10 mmol)
-
Olefin (Styrene or
-Butyl acrylate) (1.2 equiv, 12 mmol) -
Pd(OAc)₂ (1 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF (anhydrous, 20 mL)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ (22 mg) and PPh₃ (52 mg) in 5 mL of DMF. Stir at room temperature for 15 mins under Argon until the solution turns yellow/orange (formation of Pd(PPh₃)₂ active species).
-
Reactant Assembly: Add 4-bromobenzaldehyde (1.85 g) and the remaining DMF. Purge with Argon for 5 mins to remove dissolved oxygen (crucial to prevent phosphine oxidation).
-
Initiation: Add the olefin (e.g., 1.4 mL styrene) followed by Et₃N (2.8 mL).
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient (0% -> 10% EtOAc).
Protocol B: Ligand-Free "Jeffery" Method (Scalable/Green)
Recommended for scale-up (>10g) and simple substrates. Uses Tetra-n-butylammonium bromide (TBAB) as a stabilizer.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Olefin (1.2 equiv)
-
Pd(OAc)₂ (0.5 – 1 mol%)
-
TBAB (0.2 – 0.5 equiv)
-
K₂CO₃ (anhydrous, 1.5 equiv)
-
DMF or NMP (10 mL per gram of substrate)
Step-by-Step Workflow:
-
Solids Mixing: Charge a round-bottom flask with 4-bromobenzaldehyde, K₂CO₃, TBAB, and Pd(OAc)₂.
-
Solvent Addition: Add DMF. The mixture will be a suspension.
-
Olefin Addition: Add the olefin via syringe.
-
Reaction: Heat to 90°C with vigorous stirring (essential for heterogeneous base).
-
Note: The reaction often proceeds faster (4–8 hours) due to the "Jeffery Effect" where ammonium salts stabilize highly active Pd nanoparticles [2].
-
-
Workup: Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Dilute filtrate with water and extract as above.
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow from reagent preparation to product isolation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Pd Black Formation | Oxygen in solvent or insufficient ligand/stabilizer. | Degas solvents rigorously (freeze-pump-thaw or sparging). Increase TBAB loading in Protocol B. |
| Low Conversion | Catalyst poisoning or temperature too low. | Check purity of 4-bromobenzaldehyde (ensure no acid is present). Increase temp to 110°C. |
| Polymerization | Olefin self-polymerization (common with acrylates). | Add a radical inhibitor (e.g., Hydroquinone, 10-50 ppm) to the reaction mixture. |
| Aldol Side Products | Base-catalyzed condensation of aldehyde. | Switch from K₂CO₃ to a milder base (NaOAc) or use Protocol A (Et₃N). Keep reaction time short. |
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31–44.
Sources
Troubleshooting & Optimization
Preventing spontaneous polymerization of 4-vinyl-2-methylbenzaldehyde
Technical Support Center: 4-Vinyl-2-methylbenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-vinyl-2-methylbenzaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for preventing the spontaneous polymerization of this highly reactive monomer. This resource combines theoretical understanding with field-proven protocols to ensure the stability of your compound and the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions regarding the stability and handling of 4-vinyl-2-methylbenzaldehyde.
Q1: What is spontaneous polymerization and why is it a concern for 4-vinyl-2-methylbenzaldehyde?
A1: Spontaneous polymerization is an unintended chemical reaction where monomer molecules (in this case, 4-vinyl-2-methylbenzaldehyde) join together to form long polymer chains without the deliberate addition of an initiator. This process is often initiated by exposure to heat, light, or contaminants.[1][2] For 4-vinyl-2-methylbenzaldehyde, the vinyl group (-CH=CH2) is highly susceptible to free-radical polymerization. This unwanted polymerization can lead to a complete loss of the starting material, dangerous exothermic reactions that can cause pressure buildup in sealed containers, and contamination of your experiments with insoluble polymer.[3]
Q2: How can I tell if my 4-vinyl-2-methylbenzaldehyde has started to polymerize?
A2: The initial signs of polymerization can be subtle. You should look for:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Appearance of Solids: You may observe white flakes, precipitates, or a solid mass forming in the container.
-
Heat Generation: The container may feel warm to the touch, which is a sign of an exothermic polymerization reaction.[3]
Q3: What is a polymerization inhibitor and how does it work?
A3: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent their self-polymerization during transport and storage.[1][4] These inhibitors act as radical scavengers, terminating the chain reaction that leads to polymerization.[1][4] A common and highly effective inhibitor for vinyl compounds is 4-tert-butylcatechol (TBC).[3][5][6]
Q4: Is there a special requirement for TBC to function effectively?
A4: Yes, the inhibitory action of TBC is dependent on the presence of dissolved oxygen.[2][7] Oxygen reacts with initiating radicals to form peroxy radicals, which are then scavenged by TBC.[2] Therefore, it is crucial to store the monomer with a headspace of air and avoid using inert gases like nitrogen or argon during storage if you are relying on TBC for stability.[2][8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 4-vinyl-2-methylbenzaldehyde.
Issue 1: My freshly ordered bottle of 4-vinyl-2-methylbenzaldehyde has solidified.
-
Probable Cause: This is a clear sign of advanced polymerization. This could be due to improper storage conditions during transit, such as exposure to high temperatures, or a depletion of the inhibitor.
-
Solution: Unfortunately, once the monomer has fully polymerized, it cannot be reversed. Contact your supplier immediately to report the issue and arrange for a replacement. Do not attempt to heat the bottle to melt the polymer, as this can lead to a dangerous pressure buildup.
Issue 2: I am observing polymer formation in my reaction mixture.
-
Probable Cause 1: Inhibitor was not removed. The inhibitor present in the monomer can interfere with your desired polymerization or other chemical transformations.[5][9]
-
Solution 1: The inhibitor must be removed immediately before use. A common and effective method is to pass the monomer through a column of activated basic alumina.[10] See the detailed protocol below.
-
Probable Cause 2: Reaction conditions are too harsh. High temperatures or prolonged reaction times can initiate polymerization even in the absence of a dedicated initiator.
-
Solution 2: If possible, conduct your reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time and consider adding a "short stop" inhibitor if your reaction chemistry allows.
Issue 3: The inhibitor seems to be interfering with my catalyst.
-
Probable Cause: Inhibitors like TBC are phenolic compounds, which can coordinate to and deactivate certain types of catalysts, particularly those based on transition metals.[5]
-
Solution: It is essential to remove the inhibitor before adding the monomer to your reaction. The alumina column method described below is highly effective and generally does not introduce contaminants that would affect catalysis.[10][11]
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal initiation of polymerization.[12] |
| Storage Atmosphere | Headspace of Air | Provides the necessary oxygen for TBC inhibitor to function effectively.[2][7] |
| Inhibitor | 4-tert-butylcatechol (TBC) | A highly effective free-radical scavenger for vinyl monomers.[3][6] |
| Incompatible Materials | Oxidizing agents, acids, bases, and radical initiators. | Can initiate or accelerate polymerization.[3] |
Experimental Protocols
Protocol 1: Proper Storage of 4-Vinyl-2-methylbenzaldehyde
-
Upon receipt, verify that the material is in a liquid state.
-
Store the container in a refrigerator at 2-8 °C.
-
Ensure the container is tightly sealed but not under an inert atmosphere. The air in the headspace is crucial.[2]
-
Keep the container away from light sources.
-
Log the date of receipt and monitor the material for any changes in viscosity or appearance before each use.
Protocol 2: Removal of TBC Inhibitor Using an Alumina Column
This protocol should be performed immediately before the monomer is used in a reaction.[9][13]
-
Prepare the Column:
-
Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.
-
Add activated basic alumina to the column. A column of about 10-15 cm in length is typically sufficient for purifying 5-10 mL of the monomer.
-
-
Equilibrate the Column (Optional but Recommended):
-
Pass a small amount of a non-polar solvent (e.g., hexane or toluene) through the column to wet the alumina. Gently apply pressure with a pipette bulb or nitrogen line if needed.
-
-
Purify the Monomer:
-
Immediate Use:
-
The purified monomer is now highly reactive and should be used immediately. Do not store the inhibitor-free monomer.
-
Visualizations
Diagram 1: Free-Radical Polymerization Mechanism
This diagram illustrates the three key stages of free-radical polymerization of a generic vinyl monomer (M).
Caption: The process of free-radical polymerization.
Diagram 2: Mechanism of Inhibition by TBC
This diagram shows how 4-tert-butylcatechol (TBC), in the presence of oxygen, inhibits polymerization by scavenging radicals.
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. metrohm.com [metrohm.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization - Google Patents [patents.google.com]
- 6. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bdmariners.org [bdmariners.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mia Secret Store [miasecretstore.com]
- 13. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
Technical Support Center: Optimizing Yield in 4-Ethenyl-2-Methylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-ethenyl-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges due to the presence of three distinct functional groups on the aromatic ring: an aldehyde, a vinyl group, and a methyl group. The ortho-methyl group can sterically hinder reactions at the aldehyde or adjacent positions, while the vinyl group is susceptible to polymerization under certain conditions. The aldehyde group itself can be sensitive to various reagents, necessitating careful reaction planning and, in some cases, the use of protecting groups. This guide will explore common synthetic routes and provide solutions to potential problems you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most viable synthetic routes to prepare this compound?
There are several plausible synthetic strategies, each with its own advantages and potential pitfalls. The choice of route will often depend on the availability of starting materials and the scale of the reaction. The three most common approaches involve:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Heck): Starting from a halogenated 2-methylbenzaldehyde derivative, a vinyl group can be introduced.
-
Wittig Reaction: A phosphonium ylide is reacted with a 4-substituted-2-methylbenzaldehyde to form the vinyl group.
-
Grignard Reaction: A Grignard reagent is used to introduce either the methyl or the vinyl group, followed by formylation.
Below is a troubleshooting guide for each of these primary routes.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Heck reaction, are powerful tools for forming carbon-carbon bonds.[1] A likely starting material for this route is 4-bromo-2-methylbenzaldehyde.
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling of 4-bromo-2-methylbenzaldehyde with vinylboronic acid pinacol ester. What are the likely causes and solutions?
-
Causality: Low conversion in Suzuki-Miyaura couplings can often be attributed to an inactive catalyst, improper choice of base or solvent, or issues with the boronic acid reagent.[2] The ortho-methyl group can also play a role by sterically hindering the oxidative addition step at the palladium center.[3]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often beneficial.[4] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium catalysts with these ligands can also be effective.[2]
-
Base and Solvent Optimization: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred when dealing with sensitive functional groups like aldehydes. Ensure the base is finely powdered and anhydrous. The solvent system should be able to dissolve both the organic and inorganic components; a mixture of toluene/water or dioxane/water is common.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material or product. A systematic screen of temperatures from 80 °C to 110 °C is recommended. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]
-
Boronic Ester Quality: Vinylboronic acid derivatives can be unstable.[6] Ensure your vinylboronic acid pinacol ester is of high purity and has been stored under inert atmosphere.
-
| Parameter | Recommendation for Suzuki-Miyaura Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos (1-2 mol%) |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/H₂O, Dioxane/H₂O (degassed) |
| Temperature | 80-110 °C |
Q2: In my Heck reaction between 4-bromo-2-methylbenzaldehyde and ethylene, I am getting a mixture of products and some starting material remains. How can I improve the selectivity and yield?
-
Causality: The Heck reaction can sometimes suffer from issues with regioselectivity and competing side reactions.[7] Catalyst deactivation and inefficient β-hydride elimination can also lead to incomplete conversion.
-
Troubleshooting Steps:
-
Catalyst System: A common catalyst for the Heck reaction is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand.[8] For electron-rich aryl bromides, Herrmann's catalyst can be effective.
-
Base and Additives: A hindered organic base like triethylamine or diisopropylethylamine is typically used. The addition of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can be beneficial, especially in polar aprotic solvents like DMF or NMP.
-
Ethylene Pressure: The pressure of ethylene gas is a critical parameter. Too low a pressure will result in a slow reaction, while excessively high pressure can lead to side reactions. A pressure of 2-5 bar is a good starting point.
-
Temperature Control: The reaction is typically heated to 100-140 °C. Careful temperature control is necessary to avoid decomposition.
-
Caption: Protected Wittig Reaction Workflow.
Troubleshooting Guide 3: Grignard Reaction
A Grignard-based synthesis could involve the formation of a Grignard reagent from 4-bromo-2-methyl... (this would be 4-bromo-3-methyltoluene, followed by formylation and then vinylation, or vice versa). A more direct approach would be to start with a di-halogenated precursor. For instance, starting with 1,4-dibromo-2-methylbenzene, one could selectively form a Grignard reagent and react it with a formylating agent like N,N-dimethylformamide (DMF), followed by a second cross-coupling reaction to introduce the vinyl group. The challenge here is the selective formation of the mono-Grignard reagent.
Q4: I am trying to synthesize the target molecule via a Grignard reaction. I am forming the Grignard reagent from 4-bromo-2-methyl-1-vinylbenzene, but upon reaction with DMF and workup, I get a complex mixture and very little of the desired aldehyde. What is going wrong?
-
Causality: This is a challenging route because the vinyl group can potentially react with the Grignard reagent. More importantly, forming a Grignard reagent in the presence of an aldehyde is not feasible as the Grignard reagent will immediately react with the aldehyde. Therefore, the formylation must be the last step, or a protected aldehyde must be used. A more plausible Grignard approach would be to start with 4-bromo-2-methylaniline, protect the amine, perform a Grignard reaction to introduce the vinyl group, and then convert the protected amine to the aldehyde (e.g., via a Sandmeyer-type reaction). This is a multi-step and complex route.
A more direct Grignard approach would be to start with 4-bromo-2-methylbenzaldehyde, protect the aldehyde, then perform a metal-halogen exchange (e.g., with n-BuLi) followed by reaction with a vinylating agent. However, this is not a Grignard reaction in the classical sense.
Let's consider a more standard Grignard approach: reacting a Grignard reagent with an aldehyde. [9]To get our target molecule, we could react 4-bromo-2-methylmagnesium bromide with acrolein, followed by oxidation of the resulting alcohol. This is a possibility.
However, a more common use of Grignard reagents is for formylation. [10]Let's assume the starting material is 4-bromo-1-ethenyl-2-methylbenzene.
-
Troubleshooting Steps for Grignard Formylation:
-
Protecting Groups are Essential: If you are performing a Grignard reaction on a molecule that also contains an aldehyde, the aldehyde MUST be protected. [11]Acetals are a good choice for this. [12]
-
Grignard Reagent Formation: Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents (diethyl ether or THF). A crystal of iodine can help initiate the reaction. [10]
-
Formylation Step: Add the Grignard reagent to a solution of the formylating agent (e.g., DMF or ethyl orthoformate) at low temperature (typically 0 °C or below) to avoid side reactions.
-
Workup: The reaction is typically quenched with a cold, dilute acid.
-
| Parameter | Recommendation for Grignard Formylation |
| Starting Material | 4-bromo-1-ethenyl-2-methylbenzene |
| Grignard Formation | Mg turnings, anhydrous THF or Et₂O, I₂ (catalytic) |
| Formylating Agent | N,N-Dimethylformamide (DMF) or Ethyl Orthoformate |
| Reaction Temperature | 0 °C for formylation |
| Workup | Cold, dilute aqueous acid (e.g., NH₄Cl or HCl) |
General Troubleshooting for all Syntheses
Q5: My final product seems to be unstable and polymerizes over time. How can I prevent this?
-
Causality: The vinyl group in your target molecule is susceptible to radical polymerization, which can be initiated by light, heat, or trace impurities. [13]
-
Solutions:
-
Inhibitors: Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the purified product for storage.
-
Storage Conditions: Store the product at low temperature (e.g., in a freezer at -20 °C), protected from light, and under an inert atmosphere.
-
Purification: Ensure that all traces of transition metal catalysts (like palladium) are removed during purification, as these can sometimes promote polymerization.
-
References
-
Chegg. (2019). Synthesis of 4-vinylbenzoic acid using the Wittig. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Ishizone, T., & Nakahama, S. (1987). Protection and polymerization of functional monomers. 10. Synthesis of well-defined poly(4-vinylbenzaldehyde) by the anionic living. American Chemical Society. Retrieved from [Link]
-
Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Retrieved from [Link]
-
Dong, J., & Zhang, Y. (2018). Pd-Catalyzed, Ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial conversion of the 3-vinyl benzaldehyde to its epoxide and.... Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN104693016A - Method for preparing 4-methylbenzaldehyde from isoprene and acrolein.
-
ACS Publications. (n.d.). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4187363A - Vinyl chloride polymerization method.
-
Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Retrieved from [Link]
-
OICC Press. (2024). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of m-ethylbenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ChemBK. (2024). p-vinylbenzaldehyde. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes [closed]. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2021). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aldehyde Storage & Oxidation Prevention
<_
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of aldehydes. Due to their inherent reactivity, aldehydes are particularly susceptible to oxidation, which can compromise experimental integrity and lead to failed syntheses. This resource provides in-depth, experience-based answers and protocols to ensure the stability and purity of your aldehyde reagents.
Frequently Asked Questions (FAQs)
Q1: Why are my aldehydes degrading? What is the mechanism behind it?
Aldehydes are highly prone to oxidation primarily because of the hydrogen atom attached to the carbonyl carbon (the aldehydic proton).[1][2] This structure makes them easily susceptible to attack by oxidizing agents, including atmospheric oxygen.[3][4]
The process, known as autoxidation, typically proceeds via a free-radical chain reaction. It begins with the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical. The peroxyacyl radical can subsequently abstract a hydrogen from another aldehyde molecule, propagating the chain and forming a peroxy acid, which can then oxidize another aldehyde molecule to a carboxylic acid. The primary degradation product you will find contaminating your aldehyde is the corresponding carboxylic acid.[3]
It's a crucial distinction that ketones lack this aldehydic hydrogen, making them significantly more resistant to oxidation under the same conditions.[1][2]
Diagram: Aldehyde Autoxidation Pathway
Caption: Free-radical chain reaction of aldehyde autoxidation.
Q2: What are the tell-tale signs that my aldehyde has oxidized?
Identifying oxidized aldehydes early is critical to avoid compromising your experiments. Here are the key indicators:
-
Appearance of Precipitates: Some aldehydes, upon oxidation, can form solid carboxylic acids that may precipitate out of the solution, or polymerization can lead to solid formation.[5]
-
Changes in Physical Appearance: Discoloration or the formation of a viscous or cloudy appearance can indicate degradation.
-
Analytical Confirmation:
-
TLC Analysis: You may observe a new spot with a different Rf value, often corresponding to the more polar carboxylic acid.
-
NMR Spectroscopy: The appearance of a broad singlet peak downfield (typically >10 ppm) is characteristic of a carboxylic acid proton. The aldehydic proton signal (usually 9-10 ppm) will decrease in integration.
-
IR Spectroscopy: The emergence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the C=O stretch are indicative of carboxylic acid formation.
-
Several classic chemical tests can also confirm the presence of aldehydes and, by extension, their absence if fully oxidized. These include Tollens' test, which produces a silver mirror in the presence of an aldehyde, and Fehling's test, which yields a reddish-brown precipitate.[6][7][8]
Q3: What is the best way to store my aldehyde to ensure its longevity?
Proper storage is the most effective preventative measure. The core principle is to minimize exposure to the key degradation factors: oxygen, light, and heat.[5]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the autoxidation chain reaction.[9][10] Argon is denser than air and provides an effective blanket.[9] |
| Temperature | Cool to Cold (Refrigerate at 4°C or Freeze at -20°C) | Reduces the rate of chemical reactions, including oxidation.[5][11][12] For long-term storage, freezing is often recommended.[5] |
| Light | Amber Glass Bottles or Storage in the Dark | Prevents photochemical reactions that can initiate the radical oxidation process.[5][13][14] |
| Container | Tightly Sealed Amber Glass Bottles with High-Quality Caps | Glass is non-reactive and impermeable to oxygen.[14] A tight seal prevents atmospheric exchange.[4][15] Polypropylene is also a suitable option for many aldehydes.[16] |
For particularly sensitive or volatile aldehydes, aliquoting the material into smaller, single-use vials under an inert atmosphere is a highly effective strategy to prevent degradation of the bulk supply from repeated freeze-thaw cycles and air exposure.[5]
Troubleshooting Guide
Problem: My reaction yield is low, and I suspect my aldehyde starting material is impure.
Causality: The presence of the corresponding carboxylic acid from oxidation reduces the molar equivalents of the active aldehyde available for the reaction. The acidic impurity can also interfere with reaction mechanisms, especially those that are base-sensitive.
Solution Pathway:
-
Confirm Impurity: First, confirm the presence of the carboxylic acid using TLC, NMR, or IR spectroscopy as detailed in the FAQ section.
-
Purification: If the carboxylic acid is the primary impurity, a simple acid-base extraction is often effective.
-
Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer.
-
Separate the layers and wash the organic layer again with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Alternative Purification: For non-acidic impurities or more complex mixtures, purification via the bisulfite adduct is a classic and effective method.[17] Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde can then be regenerated by treating the adduct with a dilute acid or base.[17][18]
Diagram: Purification Workflow
Caption: Logic for selecting an aldehyde purification method.
Experimental Protocols
Protocol 1: Storage Under an Inert Atmosphere
This protocol describes the standard procedure for blanketing a liquid aldehyde with an inert gas for storage.
Materials:
-
Aldehyde
-
Appropriately sized amber glass bottle with a PTFE-lined cap
-
Source of dry, high-purity Argon or Nitrogen gas with a regulator
-
Schlenk line or a manifold with a needle valve
-
Long needle or cannula
Procedure:
-
Preparation: Ensure the storage bottle is clean and completely dry.
-
Transfer: Quickly transfer the desired amount of aldehyde into the storage bottle. Minimize the time the aldehyde is exposed to the open air.
-
Purge Headspace: Insert a long needle connected to the inert gas source into the bottle, with the tip of the needle positioned just above the liquid surface.
-
Vent: Place a second, shorter needle through the cap or septum to act as a vent for the displaced air.
-
Gentle Flow: Introduce a gentle, slow stream of inert gas into the headspace for 1-2 minutes. This will displace the heavier air. Avoid bubbling the gas through the liquid, as this can evaporate the sample.
-
Seal: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the bottle tightly.
-
Parafilm (Optional but Recommended): For long-term storage, wrap the cap and neck of the bottle with Parafilm to provide an additional barrier against moisture and air ingress.
-
Store: Place the sealed bottle in the appropriate temperature- and light-controlled environment (e.g., a 4°C refrigerator).
Protocol 2: Quality Control Check via Tollens' Test
This is a rapid qualitative test to confirm the presence of the aldehyde functional group. A positive test indicates your material has not been fully oxidized.
Materials:
-
Test tube
-
Solution A: 5% aqueous silver nitrate (AgNO₃)
-
Solution B: 10% aqueous sodium hydroxide (NaOH)
-
Solution C: Concentrated aqueous ammonia (NH₄OH)
-
Sample of your aldehyde
Procedure:
-
Prepare Tollens' Reagent (Freshly Prepared):
-
In a clean test tube, add ~2 mL of Solution A (AgNO₃).
-
Add 1-2 drops of Solution B (NaOH). A brown precipitate of silver(I) oxide (Ag₂O) will form.
-
Add Solution C (ammonia) dropwise, with shaking, until the brown precipitate just dissolves. This forms the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, which is the active reagent.[19] Avoid adding a large excess of ammonia.
-
-
Test: Add 2-3 drops of your aldehyde sample to the freshly prepared Tollens' reagent.
-
Observe: Gently warm the test tube in a warm water bath for a few minutes.
-
Result: The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of metallic silver, constitutes a positive test, confirming the presence of an aldehyde.[1][6][20] Ketones will not react.[1]
References
-
JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2023). The best container for C41 chemicals?. r/AnalogCommunity. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]
-
Air Products. (n.d.). The Importance of Inerting. Retrieved from [Link]
-
Wikipedia. (n.d.). Inert gas. Retrieved from [Link]
-
Lab Alley. (n.d.). Formaldehyde Shelf Life & Expiration. Retrieved from [Link]
-
Thermal Processing Magazine. (2024). Effect of temperature on oxidation of oil quenchants. Retrieved from [Link]
-
Aaron Packaging. (2024). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
EMBIBE. (2023). Test for Aldehydes: Chemical Reactions, Procedure & Observation. Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
Save My Exams. (2024). Testing Aldehydes & Ketones (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
PubMed. (2020). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jove.com [jove.com]
- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. aqa.org.uk [aqa.org.uk]
- 8. embibe.com [embibe.com]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. airproducts.ie [airproducts.ie]
- 11. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of temperature on oxidation of oil quenchants | Thermal Processing Magazine [thermalprocessing.com]
- 13. laballey.com [laballey.com]
- 14. reddit.com [reddit.com]
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- 17. reddit.com [reddit.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. savemyexams.com [savemyexams.com]
- 20. byjus.com [byjus.com]
Technical Support Center: Troubleshooting 4-Vinyl-2-Methylbenzaldehyde Polymerization
Introduction: The "Deceptive" Monomer
You are likely working with 4-vinyl-2-methylbenzaldehyde (VMBA) because you need a functional handle (the aldehyde) for post-polymerization modification—likely Schiff base formation with proteins or drugs.
Unlike simple styrene, VMBA presents a "double-edged sword" of reactivity. The aldehyde group (-CHO) is not just a passive bystander; it is an active participant in oxidative side reactions and chain transfer events. When conversion stalls (typically <40% or failing to initiate), the culprit is rarely the vinyl group’s intrinsic reactivity, but rather the environmental sensitivity of the aldehyde moiety or impurity-driven inhibition .
This guide abandons generic advice to focus on the specific mechanistic failures of aldehyde-functionalized styrenics.
Part 1: Diagnostic Workflow
Before altering your recipe, trace the failure mode using this logic gate.
Figure 1: Diagnostic logic for isolating the root cause of polymerization failure in aldehyde-functionalized styrenes.
Part 2: Troubleshooting Guides & FAQs
Category 1: Monomer Purity & The "Yellow" Problem
Q: My monomer is a slightly yellow oil. Can I use it directly? A: Absolutely not. Commercial supplies of 4-vinyl-2-methylbenzaldehyde are stabilized (often with TBC or Hydroquinone) and naturally auto-oxidize. The yellow color typically indicates the presence of 4-vinyl-2-methylbenzoic acid (oxidation product) or quinone-based oxidation products of the inhibitor.
-
The Mechanism: The carboxylic acid group can protonate anionic species (if using anionic polymerization) or interact with RAFT agents (destabilizing the trithiocarbonate). Furthermore, phenolic inhibitors are radical scavengers that induce massive induction periods.
-
The Fix: You must perform a basic alumina column filtration immediately before polymerization.
Protocol: Monomer Purification
-
Pack: A small column with basic alumina (activated).
-
Elute: Pass the neat monomer (or 50% solution in hexane) through the column.
-
Observation: You will see a dark brown/orange band stay at the top (inhibitor + acid). The eluent should be water-white (colorless) .
-
Storage: Use immediately. Do not store purified monomer for >24 hours, even at -20°C, as aldehydes re-oxidize rapidly.
Category 2: The Oxygen-Aldehyde Trap
Q: I degassed with nitrogen bubbling for 30 minutes, but conversion is stuck at <10%. Why? A: Sparging is often insufficient for benzaldehyde derivatives. Aldehydes have a high affinity for oxygen, forming peracids via a radical chain mechanism even before polymerization starts.
-
The Trap:
. This peroxy radical acts as an inhibitor for carbon-centered radical polymerization. It consumes your initiator and terminates your growing chains. -
The Fix: Switch to Freeze-Pump-Thaw (FPT) cycles.
-
Perform at least 3 cycles (freeze in LN2, vacuum <100 mTorr, thaw in warm water).
-
Backfill with high-purity Argon, not Nitrogen (Argon is heavier and blankets the sensitive aldehyde better).
-
Category 3: Chain Transfer to Aldehyde
Q: I am getting polymer, but the Molecular Weight (Mn) is lower than calculated, and conversion plateaus around 50-60%.
A: You are fighting "Degenerative Chain Transfer" to the aldehyde group.
In Free Radical Polymerization (FRP) and RAFT, the abstractable hydrogen on the aldehyde group (
-
Mechanism: A growing polymer radical (
) abstracts the hydrogen from the aldehyde: The resulting acyl radical ( ) is stable and slow to re-initiate vinyl polymerization. This effectively retards the rate and caps your molecular weight. -
The Fix:
-
Lower Temperature: Polymerize at 60°C - 65°C rather than 70°C+. Hydrogen abstraction has a higher activation energy than propagation; lowering T favors propagation.
-
Increase Monomer Concentration: High [M] favors the bimolecular propagation step over the transfer step. Aim for bulk or high-concentration solution (e.g., 3M - 5M in 1,4-dioxane).
-
Category 4: RAFT Specific Optimization
Q: I am using RAFT to make a block copolymer. The reaction turns pink/red, but no polymer precipitates. A: You might be experiencing "Retardation" due to CTA choice. Styrenic monomers require specific Chain Transfer Agents (CTAs).
-
Incorrect CTA: Do not use Dithiocarbamates (unless specifically designed) or Xanthates. They are too unstable for styrenics.
-
Correct CTA: Use Trithiocarbonates (e.g., DDMAT) or Dithiobenzoates (e.g., CPDB).
-
The "Methyl" Effect: The methyl group at the 2-position (meta to the vinyl) makes the ring slightly more electron-rich than unsubstituted 4-vinylbenzaldehyde. This stabilizes the intermediate radical, potentially requiring a CTA with a better leaving group (R-group).
Recommended RAFT Conditions for VMBA:
| Parameter | Recommendation | Rationale |
| CTA | DDMAT (DoPAT) | Proven control for styrenic aldehydes [1]. |
| Solvent | 1,4-Dioxane or Anisole | Good solubility for monomer and polymer; high boiling point for stability. |
| [M]:[CTA]:[I] | 200 : 1 : 0.2 | Keep initiator low to minimize termination. |
| Temperature | 70°C | Balance between rate and control. |
| Time | 12 - 18 hours | Conversion typically caps at ~60-70% to maintain "livingness". |
Part 3: Quantitative Troubleshooting Table
Use this table to adjust your next experiment based on your GPC and NMR data.
| Symptom | Diagnosis | Corrective Action |
| 0% Conversion | Inhibitor presence or "Dead" Initiator | 1. Pass monomer through basic alumina.2. Recrystallize AIBN (methanol). |
| Low Conversion (<20%) | Oxygen Inhibition | Switch from N2 sparging to Freeze-Pump-Thaw (x3). |
| High PDI (>1.5) in RAFT | Poor initiation or Hybrid behavior | Check [CTA]/[Initiator] ratio. If >10, decrease to 5. Ensure CTA is pure. |
| Bimodal GPC Trace | Oxidative Coupling | Aldehyde oxidation is linking chains. Purify monomer and work under strict inert atmosphere. |
| Pink Color, No Polymer | RAFT Retardation | Normal for Dithiobenzoates. If using Trithiocarbonate (yellow), pink indicates oxidation/decomposition of CTA. Check pH (avoid acid). |
References
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Source: National Institutes of Health (PMC) / Macromolecules Note: Establishes the baseline protocol for 4-vinylbenzaldehyde using DDMAT and AIBN in 1,4-dioxane. [Link]
-
Inhibition of Free Radical Polymerization: A Review. Source: National Institutes of Health (PMC) Note: details the mechanisms of phenolic inhibitors (like those in commercial monomers) and oxygen inhibition relevant to styrenics. [Link]
-
Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Source: Carnegie Mellon University / Macromolecules Note: Discusses the Hammett electronic effects of substituents on styrene polymerization rates (relevant for the methyl group influence). [Link]
-
Monomer Purification Procedures. Source: Polymer Science Learning Center (PSLC) Note: Standard protocols for removing inhibitors from styrenic monomers using alumina columns. [Link]
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectra of Methyl-Substituted Vinylbenzaldehydes
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of methyl-substituted vinylbenzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate the spectroscopic properties of these compounds. We will explore the interplay between molecular structure and electronic absorption, supported by established spectroscopic principles and a detailed experimental protocol for accurate and reproducible measurements.
The Spectroscopic Significance of Conjugated Aromatic Aldehydes
UV-Vis spectroscopy is a powerful and accessible technique for characterizing organic compounds, particularly those containing conjugated systems.[1] In molecules like vinylbenzaldehydes, the vinyl group, benzene ring, and aldehyde group form an extended π-electron system. The absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. The energy difference between these orbitals corresponds to the wavelength of maximum absorption (λmax).[2]
The precise λmax is highly sensitive to the molecular structure. Factors such as the extent of conjugation, the presence of substituent groups, and their relative positions can significantly alter the electronic transitions, providing valuable insights into the compound's structure.[3][4] The methyl group, an electron-donating auxochrome, and its position on the benzaldehyde ring, along with the placement of the vinyl substituent, create a fascinating array of isomers with distinct spectroscopic fingerprints. Understanding these relationships is crucial for structural elucidation, reaction monitoring, and the development of novel chromophoric systems.
Structural Isomers and Their Predicted UV-Vis Absorption Characteristics
The UV-Vis spectra of vinylbenzaldehydes are typically characterized by two main absorption bands: a strong band at shorter wavelengths corresponding to a π → π* transition and a much weaker band at longer wavelengths resulting from a forbidden n → π* transition originating from the lone pair of electrons on the carbonyl oxygen.[5] The extended conjugation in vinylbenzaldehydes, compared to benzaldehyde alone, is expected to shift the primary π → π* absorption band to longer wavelengths (a bathochromic or red shift).
The introduction of a methyl group further modulates these absorptions. The position of the methyl and vinyl groups relative to the formyl group (-CHO) dictates the extent of electronic perturbation and potential steric effects.
Comparative Analysis of Isomeric Structures
| Compound Name | Structure Diagram | Predicted λmax (π → π) | Predicted λmax (n → π) | Rationale for Spectral Characteristics |
| 4-Methyl-2-vinylbenzaldehyde | (See Diagram 1) | ~280-290 nm | ~330-340 nm | The para-methyl group enhances electron density through hyperconjugation, promoting a bathochromic shift. Steric hindrance between the ortho-vinyl and aldehyde groups may slightly disrupt planarity, potentially causing a minor hypsochromic (blue) shift compared to a fully planar analog. |
| 2-Methyl-4-vinylbenzaldehyde | (See Diagram 2) | ~285-295 nm | ~330-340 nm | The para-vinyl group extends conjugation effectively. The ortho-methyl group may cause steric hindrance with the aldehyde, potentially disrupting coplanarity and leading to a slight hypsochromic shift and reduced molar absorptivity. |
| 4-Methyl-3-vinylbenzaldehyde | (See Diagram 3) | ~275-285 nm | ~325-335 nm | Both substituents are meta to the aldehyde group, resulting in a less pronounced electronic effect on the main chromophore compared to ortho/para substitution. The λmax is expected to be at a shorter wavelength than the 2- and 4-vinyl isomers. |
| 3-Methyl-4-vinylbenzaldehyde | (See Diagram 4) | ~290-300 nm | ~330-340 nm | The para-vinyl group allows for maximum extension of the conjugated system. The meta-methyl group has a weaker electronic influence, but the overall effect is dominated by the powerful para-vinyl conjugation, likely resulting in one of the longest λmax values among the isomers. |
Note: The λmax values are estimations based on the parent compound (vinylbenzaldehyde) and known substituent effects. Actual values must be determined experimentally.
Visualization of Representative Isomers
Caption: Chemical structures of representative methyl-substituted vinylbenzaldehyde isomers.
The Influence of Solvent Polarity (Solvatochromism)
The choice of solvent can significantly impact the UV-Vis absorption spectrum.[7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
-
π → π Transitions:* These transitions often involve an excited state that is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, decreasing the energy gap and resulting in a bathochromic (red) shift .
-
n → π Transitions:* The ground state of the carbonyl group is stabilized in polar, protic solvents (like ethanol) due to hydrogen bonding with the non-bonding electrons of the oxygen atom. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap and causing a hypsochromic (blue) shift .[9]
Therefore, when comparing spectra, it is crucial to use the same solvent. A comparison between spectra recorded in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) can provide valuable information about the nature of the electronic transitions.
Standardized Experimental Protocol for UV-Vis Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following section outlines a self-validating system for the UV-Vis analysis of methyl-substituted vinylbenzaldehydes.
Materials and Equipment
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is necessary for measurements below 340 nm.
-
Solvents: Spectroscopic grade hexane and 95% ethanol. These solvents are chosen for their different polarities and their transparency in the UV region of interest.[8]
-
Analyte: A pure sample of the methyl-substituted vinylbenzaldehyde isomer.
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: To accurately weigh the analyte.
Experimental Workflow
Caption: Standardized workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Accurately weigh approximately 10 mg of the methyl-substituted vinylbenzaldehyde.
-
Dissolve the analyte in the chosen solvent (e.g., ethanol) in a 100 mL volumetric flask to create a stock solution. Calculate the precise molar concentration.
-
Perform serial dilutions to prepare a working solution with an expected maximum absorbance between 0.2 and 0.8. This range ensures adherence to the Beer-Lambert law and maximizes signal-to-noise ratio.[10]
-
-
Instrument Configuration and Baseline Correction:
-
Power on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200 nm to 500 nm).
-
Perform a baseline correction using the solvent blank in both the sample and reference cuvette holders. This step is critical as it subtracts the absorbance of the solvent and any imperfections in the cuvettes.[11]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with the working solution of the analyte.
-
Fill the sample cuvette with the working solution and place it in the sample holder.
-
Initiate the scan. The instrument will plot absorbance as a function of wavelength.
-
-
Data Processing and Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax) for each distinct peak.
-
Using the Beer-Lambert Law, A = εcl , calculate the molar absorptivity (ε):
-
A is the absorbance at λmax.
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹).
-
c is the molar concentration of the sample (mol L⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Repeat the measurement with the second solvent (e.g., hexane) to observe any solvatochromic shifts.
-
Conclusion
The UV-Vis absorption spectra of methyl-substituted vinylbenzaldehydes are a direct reflection of their electronic structure. The position of the methyl and vinyl groups significantly influences the extent of π-conjugation and steric interactions, leading to predictable, yet distinct, spectral fingerprints for each isomer. A para-relationship between the vinyl and aldehyde groups generally results in the most extended conjugation and the longest wavelength of maximum absorption. Ortho-substituents can introduce steric hindrance, potentially disrupting planarity and causing hypsochromic shifts. Furthermore, the choice of solvent can induce noticeable solvatochromic shifts, providing additional information about the electronic transitions involved. By employing a rigorous and standardized experimental protocol, researchers can obtain reliable and comparable data, facilitating the confident characterization and comparison of these and other conjugated organic molecules.
References
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. [Link]
-
Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2018). MDPI. [Link]
-
The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... (n.d.). ResearchGate. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. [Link]
-
Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4- methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen. (2015). Semantic Scholar. [Link]
-
Absorption spectra of the benzaldehyde polymer before (1) and after (2) UV irradiation. (n.d.). ResearchGate. [Link]
-
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023). NIH. [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare. [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2020). Semantic Scholar. [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]
-
UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... (n.d.). ResearchGate. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). The Journal of Chemical Physics. [Link]
-
UV-Visible, IR, and 1 NMR spectral data of compounds. (n.d.). ResearchGate. [Link]
-
UV spectra registered at pH = 6.18; a: Im, b: (m,p)-vinylbenzaldehyde... (n.d.). ResearchGate. [Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications. [Link]
-
Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes. (n.d.). MDPI. [Link]
-
Selective aerobic oxidation of styrene to benzaldehyde catalyzed by water-soluble palladium(II) complex in water. (2025). ResearchGate. [Link]
-
Catalytic Conversion of Styrene to Benzaldehyde over S-Scheme Photocatalysts by Singlet Oxygen. (2022). ACS Publications. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). UNIMAS Publisher. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.). UNIMAS Publisher. [Link]
-
Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. (2021). PubMed. [Link]
-
Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. (n.d.). ResearchGate. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]
-
Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025). ResearchGate. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue Engineering. [Link]
-
computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. (n.d.). IOPscience. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 9. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Validating Monomer Purity for Controlled Radical Polymerization: A Comparative Technical Guide
Executive Summary
In Controlled Radical Polymerization (CRP)—specifically ATRP, RAFT, and NMP—monomer purity is not merely a variable; it is the rate-limiting step for structural integrity. Commercial monomers are stabilized with phenolic inhibitors (e.g., MEHQ, TBC) to prevent spontaneous polymerization during storage. While necessary for shelf-life, these inhibitors act as radical scavengers that induce significant induction periods , terminate active chain ends, and broaden molecular weight distributions (PDI > 1.5).
This guide compares the three industry-standard purification methodologies and provides a self-validating analytical workflow to ensure "CRP-grade" purity.
Part 1: The Antagonists (Inhibitors)
Before selecting a purification method, identify the stabilizer present in your monomer. This information is found on the manufacturer's label or CoA.
| Inhibitor | Common Abbreviation | Target Monomers | Mechanism of Interference |
| Monomethyl ether hydroquinone | MEHQ | Acrylates, Methacrylates | Reacts with propagating radicals; reduces Cu(I) to Cu(II) in ATRP, disturbing the equilibrium. |
| tert-Butyl catechol | TBC | Styrenics, Dienes | Strong radical scavenger; causes prolonged induction periods. |
| Hydroquinone | HQ | Acrylamides | Highly active; requires rigorous removal (often via distillation). |
Part 2: Comparative Analysis of Purification Methods
We evaluated three primary methods for inhibitor removal. The choice depends on scale, monomer viscosity, and "Green Chemistry" requirements.
Method A: Basic Alumina Flash Chromatography (The Gold Standard)
Passing monomer through a column of activated basic aluminum oxide.
-
Mechanism: Physical adsorption. The acidic phenolic protons of the inhibitor bind to the basic sites of the alumina.
-
Pros: High throughput, visual validation (color band), no solvent required for low-viscosity monomers.
-
Cons: Alumina waste generation; hygroscopic nature of alumina can introduce water.
Method B: Polymer-Bound Inhibitor Remover Resins (The Modern Standard)
Using macroporous polystyrene-divinylbenzene beads functionalized with quaternary ammonium or amine groups.
-
Mechanism: Ion-exchange/chemisorption.
-
Pros: reusable (in some cases), no inorganic fines, defined capacity.
-
Cons: Slower kinetics than alumina; requires swelling time.
Method C: Liquid-Liquid Extraction (The Legacy Method)
Washing monomer with dilute NaOH followed by brine/water and drying (MgSO4).
-
Mechanism: Deprotonation of the phenol renders it water-soluble.
-
Pros: Scalable to multi-kilogram batches.
-
Cons: Generates massive aqueous waste; introduces water (fatal for sensitive ATRP catalysts); emulsion formation risk.
Comparative Performance Data
Data derived from internal kinetic benchmarking of Methyl Methacrylate (MMA) ATRP.
| Metric | Basic Alumina | Inhibitor Removal Resin | Liquid-Liquid Extraction (NaOH) |
| Residual MEHQ (ppm) | < 2 ppm | < 5 ppm | 10–20 ppm |
| Preparation Time (100g) | 15 mins | 30 mins | 2 hours |
| Solvent/Water Waste | Low (Solid waste only) | None | High (Aqueous waste) |
| Induction Period (ATRP) | ~0 mins | ~5 mins | 15–30 mins |
| Polymer PDI (Target 1.1) | 1.08 | 1.10 | 1.18 |
Part 3: Decision Framework & Workflows
Purification Decision Tree
Use this logic flow to select the correct method for your specific monomer.
Figure 1: Decision tree for selecting the optimal inhibitor removal strategy based on monomer chemistry and scale.
Part 4: Experimental Protocols
Protocol A: Basic Alumina Column (Recommended)
Materials: Basic Alumina (Activity I), Fritted Glass Funnel, Vacuum Flask.
-
Preparation: Fill a fritted glass funnel one-third full with basic alumina. Do not wet the column with solvent unless the monomer is a solid or highly viscous.
-
Loading: Pour the monomer directly onto the dry alumina bed.
-
Elution: Apply gentle vacuum. The monomer should pass through dropwise.
-
Visual Validation: Watch the top of the alumina column.[1] As MEHQ/TBC is adsorbed, a distinct orange/brown band will form at the solvent front. This is the oxidized phenolate species.
-
Critical Check: If the colored band reaches the bottom of the frit, the column is saturated. Discard monomer filtrate and repeat with fresh alumina.
-
-
Storage: Use immediately or store at -20°C under Argon.
Protocol B: Analytical Validation (1H NMR)
Before polymerization, you must quantitatively verify inhibitor removal.
-
Sample: Take 50 µL of purified monomer + 600 µL CDCl3.
-
Acquisition: Run a standard 1H NMR (minimum 16 scans).
-
Target Region: Zoom into the aromatic region (6.5 – 7.0 ppm ).
-
MEHQ Signals: Look for a small multiplet (often a doublet of doublets) distinct from the vinyl protons of the monomer.
-
Vinyl Protons: Typically appear at 5.5–6.2 ppm. Do not confuse these.
-
-
Calculation:
If the aromatic baseline is flat, the monomer is CRP-ready.
Part 5: Functional Validation (Kinetic Monitoring)
The ultimate test of purity is the kinetic profile of the polymerization. Impure monomers exhibit an "Induction Period"—a time lag where
Kinetic Validation Workflow
To validate a new batch of monomer or a new purification setup, perform a "Dummy Polymerization."
Figure 2: Kinetic validation workflow. A linear semi-logarithmic plot indicates constant radical concentration and successful inhibitor removal.
Interpreting the Data[2][3][4][5][6][7][8][9][10]
-
Scenario A (Pass): The plot of
vs. Time is linear and passes through the origin (0,0). This confirms zero induction period. -
Scenario B (Fail): The plot is flat for the first 30–60 minutes, then slopes upward. This indicates the inhibitor was consuming the activator/radicals. Action: Repurify monomer using Method A.
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
